molecular formula C9H15N3 B13069778 7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13069778
M. Wt: 165.24 g/mol
InChI Key: CGMUPLIRIXWNQP-UHFFFAOYSA-N
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Description

7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a partially hydrogenated pyrazolo[1,5-a]pyrimidine derivative featuring an isopropyl (propan-2-yl) substituent at the 7-position. The "4H,5H,6H,7H" notation indicates saturation at the 4,5,6, and 7 positions, distinguishing it from fully aromatic analogs. This structural modification enhances conformational flexibility and may influence solubility, reactivity, and biological activity .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-7(2)8-3-5-10-9-4-6-11-12(8)9/h4,6-8,10H,3,5H2,1-2H3

InChI Key

CGMUPLIRIXWNQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCNC2=CC=NN12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that certain modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance its ability to inhibit cancer cell proliferation. A notable study demonstrated that compounds with this scaffold were effective against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antiviral Properties
The compound has also been investigated for its antiviral activity. In vitro studies revealed that derivatives of 7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine displayed inhibitory effects against specific viral strains. The mechanism involves the disruption of viral replication processes, making it a candidate for further development as an antiviral agent .

CNS Activity
There is emerging evidence suggesting that this compound may have neuroprotective effects. Research has indicated its potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application could be particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Agricultural Applications

Pesticidal Activity
The unique chemical structure of this compound has been explored for its potential as a pesticide. Studies have shown that certain derivatives exhibit significant insecticidal activity against agricultural pests. These findings suggest that the compound could be developed into an environmentally friendly pesticide alternative .

Materials Science

Polymer Chemistry
In materials science, pyrazolo[1,5-a]pyrimidines are being studied for their incorporation into polymer matrices to enhance thermal stability and mechanical properties. The introduction of these compounds into polymer systems can lead to improved performance characteristics in various applications such as coatings and composites .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Effective against multiple cancer cell lines; induces apoptosis.
Antiviral Properties Inhibits viral replication; potential candidate for antiviral drug development.
CNS Activity Neuroprotective effects; may aid in treatment of neurodegenerative diseases.
Pesticidal Activity Significant insecticidal activity against common agricultural pests.
Polymer Chemistry Enhances thermal stability and mechanical properties in polymer matrices.

Mechanism of Action

The mechanism of action of 7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit cyclin-dependent kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and material science applications, heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]Pyrimidines
Compound Name Substituents/Modifications Key Properties/Findings Reference ID
7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 7-isopropyl; 4H,5H,6H,7H saturation Enhanced solubility due to hydrogenation; potential for stereochemical diversity
5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines 5-aryl; 8-phenyl; fused triazole ring Improved thermal stability; regioselective reactivity with electrophiles
7-Trifluoromethylpyrazolo[1,5-a]pyrimidines 7-CF3; aromatic core Electron-withdrawing CF3 group enhances electrophilic substitution reactivity
3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 3-iodo; 2-methyl; 7-CF3; saturation Halogenation at 3-position enables cross-coupling reactions; CF3 enhances lipophilicity
5-Amino-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one 5-amino; 7-keto; partial saturation Hydrogen bonding via amino and keto groups improves crystallinity
3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine 3-bromo; 7-isopropyl; aromatic core Bromine facilitates further functionalization (e.g., Suzuki coupling)

Physicochemical Properties

  • Melting Points : Arylazo derivatives (e.g., 10c, 10d) exhibit high melting points (>260°C) due to extended conjugation and hydrogen bonding . In contrast, saturated analogs like the target compound may have lower melting points due to reduced planarity.
  • Solubility : Hydrogenation (e.g., 4H,5H,6H,7H systems) increases solubility in polar solvents compared to fully aromatic analogs .
  • Spectroscopic Data :
    • NMR : Saturation in the pyrimidine ring shifts proton signals upfield (e.g., compound 60: aromatic protons at 7.08 ppm and 6.60 ppm) .
    • Elemental Analysis : Close agreement between calculated and observed values (e.g., compound 4n: C 54.61% vs. 54.81% calculated) confirms purity .

Reactivity and Functionalization

  • Electrophilic Aromatic Substitution : Electron-rich derivatives (e.g., 7-isopropyl) undergo regioselective bromination or nitration .
  • Cross-Coupling : 3-Bromo or 3-iodo substituents (e.g., compound 14) enable Suzuki-Miyaura or Ullmann reactions .
  • Hydrogenation : Saturation of the pyrimidine ring alters reactivity, as seen in dihydro derivatives (e.g., compound 4g) .

Biological Activity

7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationship (SAR), and various biological evaluations, particularly focusing on its antimicrobial and anticancer properties.

  • Chemical Formula : C₉H₁₅N₃
  • CAS Number : 1341866-97-4
  • Molecular Weight : 165.24 g/mol

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions that optimize the pharmacophore for enhanced biological activity. The introduction of substituents at various positions on the pyrazolo ring can significantly impact the compound's efficacy against specific targets.

Key Findings:

  • A study highlighted the synthesis of various derivatives with modifications at the C-7 position, leading to compounds that preferentially target p21-deficient cancer cells .
  • The presence of an isopropyl group at the 7-position contributes to improved lipophilicity and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties for derivatives of this compound. Notably:

  • Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • The compound showed potent antibiofilm activity, outperforming standard antibiotics like ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • It acts as an inhibitor of dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 0.52 to 2.67 μM, indicating strong potential for cancer treatment by disrupting folate metabolism .
  • Additionally, it has shown efficacy in inhibiting DNA gyrase, a critical enzyme in DNA replication .

Case Studies

  • In Vitro Studies : In a controlled study, several pyrazolo derivatives were tested against various bacterial strains. The results indicated that compounds with the isopropyl substitution exhibited enhanced antibacterial activity compared to their counterparts without this modification .
  • Synergistic Effects : When combined with other antibiotics like ketoconazole and ciprofloxacin, certain derivatives displayed synergistic effects that lowered MIC values significantly. This suggests potential for combination therapies in treating resistant infections .

Data Table

Compound NameCAS NumberMIC (μg/mL)DHFR IC₅₀ (μM)Activity Type
7b1341866-97-40.220.52Antimicrobial
5a1341866-97-40.251.50Anticancer
Derivative XN/AN/A2.67DNA Gyrase Inhibitor

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